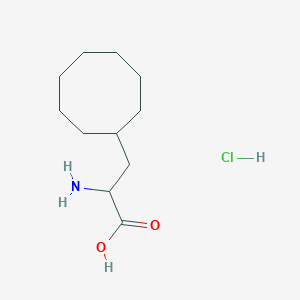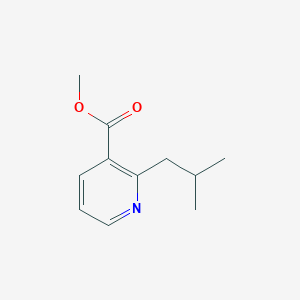![molecular formula C14H25NO4S B6295070 (2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate CAS No. 1877329-24-2](/img/structure/B6295070.png)
(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate, also known as 2-Methylazetidine or 2-MAM, is a chiral β-amino acid derivative that has been used in various scientific research applications. It is a versatile compound that can be used as a building block for peptide synthesis, as a ligand for asymmetric catalysis, and as a substrate for various enzymatic reactions. 2-MAM has also been used to study the mechanism of action of bioactive compounds and to develop new drugs.
Mecanismo De Acción
The mechanism of action of 2-MAM is not fully understood, but it is thought to involve the binding of the molecule to specific receptors in the cell membrane. This binding triggers a conformational change in the receptor, which activates a signaling cascade that leads to a physiological response. Additionally, 2-MAM has been shown to interact with enzymes and other molecules in the cell to modulate the activity of various cellular processes.
Biochemical and Physiological Effects
2-MAM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of other enzymes, such as kinases and phosphodiesterases. Additionally, 2-MAM has been shown to interact with various receptor proteins and to modulate the activity of various cellular processes, such as cell proliferation, migration, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MAM has several advantages for laboratory experiments. It is relatively easy to synthesize and can be isolated by crystallization. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that 2-MAM is a chiral molecule, which can make it difficult to study its mechanism of action and physiological effects.
Direcciones Futuras
There are several potential future directions for the study of 2-MAM. It could be used to further study the mechanism of action of bioactive compounds and to develop new drugs. Additionally, it could be used to study the structure and function of receptor proteins and to develop new drugs for cancer and other diseases. Finally, it could be used to study the structure and function of enzymes and to develop new drugs for metabolic disorders.
Métodos De Síntesis
2-MAM is synthesized from the reaction of 2-methylazetidine with methanesulfonic acid. This reaction produces the chiral β-amino acid derivative of 2-MAM, which can be isolated by crystallization. The synthesis of 2-MAM is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-MAM has been used in various scientific research applications, including peptide synthesis, asymmetric catalysis, and enzymatic reactions. It has been used to study the mechanism of action of bioactive compounds and to develop new drugs. It has also been used to synthesize peptides with novel biological activities and to study the structure and function of enzymes. Additionally, 2-MAM has been used to study the structure and function of receptor proteins and to develop new drugs for cancer and other diseases.
Propiedades
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-2-methylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t7-,10-;4-/m00/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZFOZKAGZDAAM-MQLZJFRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)


![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
